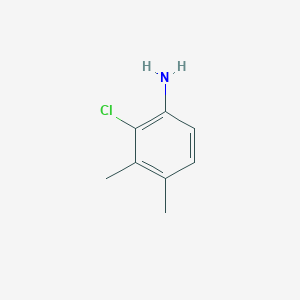

2-Chloro-3,4-dimethylaniline

Description

Contextualization within Organic Chemistry Research

Substituted aniline (B41778) derivatives, which are compounds based on an aniline ring with various functional groups attached, form a cornerstone of modern organic chemistry. Aniline, the simplest aromatic amine, consists of a phenyl group attached to an amino group (C₆H₅NH₂). nih.gov Its derivatives are key building blocks in the synthesis of a vast array of more complex molecules. The reactivity of the aromatic ring and the amino group allows for a wide range of chemical transformations. Like phenols, aniline and its derivatives are highly susceptible to electrophilic substitution reactions, a characteristic that enhances the electron-donating ability of the ring and makes them versatile precursors in synthesis. nih.gov The study of these compounds received a significant boost in the mid-19th century, largely driven by the discovery of the first synthetic aniline dye, mauve, by William Henry Perkin in 1856. Current time information in Bangalore, IN. This discovery not only revolutionized the chemical industry but also spurred intense academic and industrial research into the chemistry of aromatic amines. Current time information in Bangalore, IN.

Significance of Halogenated and Alkylated Anilines in Chemical Research

Among the vast family of aniline derivatives, those containing halogen (e.g., chlorine, bromine) and alkyl (e.g., methyl, ethyl) groups are of particular importance. Halogenated aromatic compounds, or aryl halides, are critical synthetic intermediates. researchgate.net Their utility stems from their ability to participate in a wide variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, which are fundamental methods for constructing carbon-carbon and carbon-nitrogen bonds. researchgate.net The presence of a halogen atom provides a reactive handle on the aromatic ring that is not present in the parent aniline.

Alkylation, the addition of alkyl groups, also significantly modifies the properties of the aniline molecule. Alkyl groups can influence the electronic properties and solubility of the compound, which in turn affects its reactivity and potential applications. Chlorinated and alkylated anilines, such as the isomers of chloro-dimethylaniline, are therefore valuable intermediates in the production of dyes, pesticides, and pharmaceuticals. d-nb.infochemicalbook.com For example, various chloroanilines and dimethylanilines are known precursors in the synthesis of herbicides and other agrochemicals. google.comlookchem.com The specific substitution pattern of the halogen and alkyl groups on the aniline ring allows for fine-tuning of the final product's biological activity and physical properties.

Historical Development of Research on Aromatic Amines and Chlorinated Derivatives

The scientific investigation of aromatic amines began in earnest in the mid-19th century. Aniline was first isolated in 1826 through the distillation of indigo. bldpharm.com Its identity as a fundamental aromatic amine was solidified through the work of chemists like August Wilhelm von Hofmann, who developed the "ammonia type theory," conceptualizing anilines as ammonia (B1221849) molecules where hydrogen atoms are replaced by other groups. Current time information in Bangalore, IN. Early synthetic methods for aniline production, such as the reduction of nitrobenzene (B124822) using iron and acid (the Béchamp reduction, 1854), made it an accessible industrial chemical. nih.gov

The development of methods to create chlorinated derivatives followed the growing understanding of aromatic chemistry. Initially, direct electrophilic halogenation of anilines was explored. However, the high reactivity of the aniline ring often leads to multiple substitutions and a lack of regioselectivity. researchgate.net To achieve more controlled and specific chlorination, chemists developed alternative strategies. These include the diazotization of the amine group, followed by a Sandmeyer reaction to introduce a chlorine atom, a method that allows for precise placement of the halogen. nih.gov More recent advancements include the development of highly regioselective halogenation protocols, such as the treatment of N,N-dialkylaniline N-oxides with thionyl chloride, which preferentially yields ortho-chlorinated products. nih.gov These methodological advancements have been crucial for synthesizing specific isomers like 2-Chloro-3,4-dimethylaniline for targeted research applications.

Overview of Current Research Directions Pertaining to this compound

While extensive research exists for the broad class of chloro-dimethylanilines, specific studies focusing solely on the this compound isomer are less prevalent in the public literature. However, based on the known applications of its isomers, current research directions for this compound can be inferred. Substituted anilines are frequently used as intermediates in the synthesis of biologically active molecules. lookchem.commallakchemicals.com

Research involving compounds like 4-chloro-2,6-dimethylaniline (B43096) and 3-chloro-2-methylaniline (B42847) highlights their roles as building blocks for agrochemicals, such as pesticides and herbicides, and in the pharmaceutical industry. google.comlookchem.comguidechem.com It is highly probable that this compound serves a similar purpose as a synthetic intermediate, where its specific substitution pattern is required to achieve a target molecule with desired activity. Current research likely focuses on its incorporation into novel complex structures for pharmaceuticals or agrochemicals. The compound's utility lies in providing a specific chlorinated and dimethylated phenylamine core structure for further chemical elaboration.

Table 1: Physicochemical Properties of this compound

Table 2: Research Applications of Related Chloro-dimethylaniline Isomers

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3,4-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHHUBEJZMCSLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 Chloro 3,4 Dimethylaniline

Direct Amination Approaches in Halogenated Aromatic Systems

Direct amination involves the coupling of an amine or an ammonia (B1221849) equivalent with an aryl halide. For the synthesis of 2-Chloro-3,4-dimethylaniline, the logical precursor is 1-Chloro-2,3-dimethylbenzene. Aryl chlorides are known for their relative inertness compared to aryl bromides and iodides, necessitating robust catalytic systems to facilitate the carbon-nitrogen bond formation.

The development of transition-metal-catalyzed cross-coupling reactions has provided powerful tools for aryl amination. The most prominent among these is the Buchwald-Hartwig amination, which typically employs palladium catalysts. wikipedia.orgorganic-chemistry.org Nickel and copper-based catalytic systems have also emerged as effective alternatives for the amination of aryl chlorides. acs.orgacs.org

Nickel-Catalyzed Amination: Nickel complexes, being more cost-effective than palladium, have been developed as potent catalysts for the amination of aryl chlorides. acs.org Systems utilizing ligands like 1,1'-bis(diphenylphosphino)ferrocene (DPPF) or phenanthroline can effectively couple a variety of aryl chlorides with primary and secondary amines under relatively mild conditions. acs.orgnih.govberkeley.edu Kinetic studies suggest that for nickel-catalyzed amination of aryl chlorides, the turnover-limiting step is often the oxidative addition of the aryl halide to the Ni(0) complex. nih.govberkeley.edu

Copper-Catalyzed Amination: While historically requiring harsh conditions (Ullmann condensation), modern copper-catalyzed systems operate under significantly milder temperatures. acs.org The development of specific ligands, such as diamines or diethylsalicylamide, has been crucial in enabling the efficient coupling of aryl chlorides with a broad range of amines. acs.orgresearchgate.net

The synthesis of this compound via direct amination of 1-Chloro-2,3-dimethylbenzene requires careful optimization of reaction parameters to achieve high yields and selectivity.

Key parameters for optimization include:

Catalyst and Ligand: The selection of the metal center (Pd, Ni, Cu) and the appropriate ligand is paramount. For the sterically hindered substrate, bulky phosphine (B1218219) ligands in palladium and nickel catalysis are often necessary to enhance catalytic activity.

Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide is a common choice, although other bases like potassium phosphate (B84403) may be used, particularly in copper-catalyzed systems. acs.orgresearchgate.net

Solvent: Anhydrous, aprotic solvents such as toluene (B28343) or dioxane are typically used to ensure the stability of the catalyst and intermediates.

Temperature: Reaction temperatures generally range from 70-120°C, depending on the reactivity of the substrate and the chosen catalytic system. acs.orgresearchgate.net

Amine Source: While direct coupling with ammonia is challenging due to its strong coordination to the metal center, various ammonia equivalents have been developed, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, which can be hydrolyzed post-coupling to yield the primary aniline (B41778). organic-chemistry.org

Table 1: Representative Catalytic Systems for Direct Amination of Aryl Chlorides

| Catalyst System | Typical Ligand | Base | Solvent | Key Features |

|---|---|---|---|---|

| Palladium-based | XPhos, BINAP, other biarylphosphines | Sodium tert-butoxide, LiHMDS | Toluene, Dioxane | Broad substrate scope, high functional group tolerance. wikipedia.orgtcichemicals.com |

| Nickel-based | DPPF, BINAP, 1,10-Phenanthroline | Sodium tert-butoxide | Toluene | Cost-effective alternative to palladium; effective for electron-rich and electron-poor aryl chlorides. acs.orgnih.gov |

| Copper-based | Diethylsalicylamide, Diamine derivatives | Potassium phosphate (K3PO4) | DMSO | Operates under milder conditions than traditional Ullmann reactions; good for specific amine classes. acs.orgresearchgate.net |

Reduction Pathways for Nitro Precursors

An alternative and often preferred route to this compound is the reduction of its corresponding nitro precursor, 1-chloro-2,3-dimethyl-4-nitrobenzene. This method's success hinges on the chemoselective reduction of the nitro group without affecting the aryl chloride bond (hydrodechlorination).

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the generation of water as the only byproduct. nih.gov However, a significant challenge is preventing the concurrent hydrodehalogenation, which reduces the yield of the desired chloroaniline. nih.govacs.org

The selectivity of the hydrogenation is influenced by several factors:

Catalyst: Noble metal catalysts like platinum (Pt) and palladium (Pd) are highly active but can also promote dehalogenation. nih.govresearchgate.net Raney Nickel is another effective catalyst, often showing better selectivity against dehalogenation for aryl chlorides. commonorganicchemistry.com Recent research has explored alternative catalysts, such as molybdenum nitride (γ-Mo2N), which demonstrate high selectivity for the reduction of the nitro group in chloronitrobenzenes. nih.govacs.org A robust Pt/Fe3O4 catalyst has also shown high selectivity (≥99.4%) in solvent-free hydrogenations. rsc.org

Reaction Conditions: Parameters such as hydrogen pressure, temperature, and solvent can be tuned to maximize selectivity. Lower temperatures and pressures generally favor the reduction of the nitro group over C-Cl bond cleavage.

Additives: The addition of inhibitors or promoters can suppress the undesired dehalogenation reaction.

Table 2: Comparison of Catalysts for Selective Hydrogenation of Chloronitroarenes

| Catalyst | Typical Support | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Carbon (C) | High activity for nitro reduction. | Can cause significant hydrodechlorination. | nih.govresearchgate.net |

| Platinum (Pt) | Carbon (C), Fe3O4 | High activity and can be modified for high selectivity. | High cost; potential for dehalogenation if not optimized. | rsc.org |

| Raney Nickel | - | Lower tendency for dehalogenation of aryl chlorides compared to Pd/C. | Requires careful handling; may be less active than noble metals. | commonorganicchemistry.com |

| Molybdenum Nitride (γ-Mo2N) | - | Excellent selectivity for nitro reduction over hydrodechlorination. | Less common and may require specific preparation methods. | nih.govacs.org |

The reduction of nitroarenes using metals in acidic media is a classical and highly reliable method. The Béchamp reduction, using iron filings and an acid like hydrochloric or acetic acid, is particularly effective for substrates containing sensitive functional groups like halogens. nih.gov

Iron-mediated reduction is valued for its excellent chemoselectivity, as it readily reduces the nitro group while leaving the aryl-chlorine bond intact. rsc.orglongdom.org The reaction proceeds through a series of electron transfer steps from the zero-valent iron to the nitro group. A novel protocol using commercial iron powder in water has been developed as a non-hazardous and mild method for this transformation. longdom.org Ultrasonic irradiation has also been shown to enhance the rate and efficiency of iron-powder reductions. tandfonline.comresearchgate.net

Research continues to yield new reagents and catalytic systems that offer improved selectivity, milder reaction conditions, and broader functional group tolerance for the reduction of chloronitro aromatics.

Iron-Catalyzed Hydrosilylation: Simple iron salts can catalyze the selective reduction of nitroarenes using organosilanes as the reducing agent. rsc.org This method tolerates a wide range of functional groups, including aryl halides, making it highly chemoselective. rsc.org

Tin(II) Chloride (SnCl2): Stannous chloride in an acidic medium is a mild and effective reagent for the chemoselective reduction of nitro groups in the presence of other reducible functionalities. commonorganicchemistry.com

Hydrazine (B178648) Hydrate (B1144303): In the presence of a catalyst such as an iron salt or iron oxide, hydrazine hydrate can serve as a hydrogen source for the reduction of nitro compounds. researchgate.net This method can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.net

Silver Nanoparticles: Silver nanoparticles modified with β-cyclodextrin have been reported to catalyze the selective reduction of the nitro group in aryl halides. The cyclodextrin (B1172386) is proposed to encapsulate the halide-substituted part of the molecule, thereby preventing its reduction. nih.gov

Table 3: Overview of Chemical Reduction Methods for Chloronitroarenes

| Reductant/System | Typical Conditions | Selectivity Feature | Reference |

|---|---|---|---|

| Fe / Acid (e.g., HCl, Acetic Acid) | Aqueous or alcoholic solvent | Excellent chemoselectivity for -NO2 over -Cl. | longdom.orgtandfonline.com |

| SnCl2 / Acid | Acidic medium (e.g., HCl) | Mild conditions, good for sensitive substrates. | commonorganicchemistry.com |

| Fe Catalyst / Organosilane | - | High functional group tolerance, including halides. | rsc.orgrsc.org |

| Hydrazine Hydrate / Fe Catalyst | Solvent-free, microwave irradiation | Efficient hydrogen transfer reduction. | researchgate.net |

Halogenation and Alkylation Strategies on Dimethylaniline Scaffolds

Direct chlorination of unprotected anilines presents a challenge due to the high reactivity of the aromatic ring, which often leads to a mixture of ortho- and para-substituted products, as well as polychlorination. The amino group is a strong activating group, directing electrophiles to the positions ortho and para to it. In the case of 3,4-dimethylaniline (B50824), the potential sites for chlorination are positions 2, 5, and 6.

Achieving regioselective chlorination at the 2-position requires careful control of reaction conditions and reagents. The use of protecting groups on the aniline nitrogen can mitigate its high activating effect and improve selectivity, though this adds extra steps to the synthesis. beilstein-journals.org Direct chlorination of unprotected anilines has been achieved with high para-selectivity using copper(II) chloride in ionic liquids. beilstein-journals.orgresearchgate.net While this method is effective for para-chlorination, achieving ortho-chlorination, as required for this compound, often necessitates different approaches.

One strategy involves the use of specific chlorinating agents and catalysts. For instance, processes for preparing 4-chloro-2,6-dialkylanilines involve the direct chlorination of 2,6-dialkylanilines using chlorine gas or sulfuryl chloride in an inert organic solvent. google.com While this applies to a different isomer, the principles of controlling stoichiometry and reaction temperature are crucial for managing regioselectivity. google.com Another approach involves Pd-catalyzed meta-C–H chlorination using a norbornene mediator, which allows for chlorination at a position that is typically difficult to access directly. nih.gov

The reaction of N,N-dialkylaniline N-oxides with thionyl chloride has been shown to produce ortho-chlorinated anilines, which could be a potential route if applied to N,N,3,4-tetramethylaniline N-oxide, followed by demethylation of the amino group. nih.govnih.gov

Table 1: Comparison of Chlorination Methods for Anilines

| Method | Reagent/Catalyst | Selectivity | Conditions | Reference |

|---|---|---|---|---|

| Direct Chlorination | Copper(II) chloride in Ionic Liquid | High para-selectivity | Mild conditions | beilstein-journals.orgresearchgate.net |

| Direct Chlorination | Chlorine gas or Sulfuryl chloride | Dependent on substrate | -15°C to 100°C | google.com |

| C-H Activation | Pd-catalyst / Norbornene mediator | meta-selectivity | 100-110°C | nih.gov |

This table is interactive. Click on the headers to sort the data.

An alternative synthetic pathway begins with a chloroaniline and subsequently introduces the methyl groups. Starting with 2-chloroaniline (B154045), methylation would be required at the 3- and 4-positions. Direct Friedel-Crafts methylation of chloroanilines is often problematic due to the deactivating nature of the chlorine atom and the potential for the amino group to react with the Lewis acid catalyst.

A more controlled approach involves using a precursor that already contains one or more methyl groups. For example, starting with 2-chloro-4-methylaniline, a second methyl group would need to be introduced at the 3-position. This can be a challenging transformation. A patent describes a method for preparing 2-chloro-6-methylaniline (B140736) from 2-chloroaniline using tert-butyl lithium and methyl bromide, achieving methylation ortho to the amino group. chemicalbook.comgoogle.com This highlights that directed ortho-metalation can be a powerful tool for regioselective alkylation. Applying a similar strategy to a suitably substituted chloroaniline could potentially lead to the desired product.

Given the challenges of achieving the desired substitution pattern through direct, single-step reactions, multistep synthetic sequences are often necessary. These routes offer greater control over regiochemistry by building the molecule step-by-step from a simpler starting material.

One potential multistep route could start from a nitrated precursor. For example, the synthesis of 3,4-dimethylaniline can be achieved via the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene, where the reaction involves both dechlorination and nitro group reduction. google.com A similar strategy could be envisioned where a chloronitrotoluene derivative is further functionalized and then reduced.

Another example is the synthesis of 4-bromo-2-chloroaniline (B1269894) from aniline, which involves a sequence of acetylation (protection), bromination, chlorination, and finally deprotection (hydrolysis). researchgate.net This highlights a common strategy:

Protection: The highly activating and reactive amino group is protected, often as an acetanilide.

Sequential Halogenation/Alkylation: The desired substituents are introduced in a specific order to direct them to the correct positions.

Deprotection: The protecting group is removed to yield the final substituted aniline.

A plausible multistep synthesis for this compound could start with 3,4-dimethylnitrobenzene. Chlorination of this precursor, followed by the reduction of the nitro group, could yield the target compound. The regioselectivity of the chlorination step would be critical.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of specialty chemicals like this compound, these principles are increasingly important to minimize environmental impact and improve process safety and efficiency.

A major focus of green chemistry is the replacement of volatile organic solvents (VOCs) with more environmentally benign alternatives, such as water, or by eliminating the solvent altogether.

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions can offer significant advantages, including reduced waste, easier product separation, and potentially lower energy consumption. An efficient solvent-free reaction of 1-chloro-2-nitrobenzene (B146284) with anilines to produce N-substituted nitro anilines has been described, showcasing the feasibility of nucleophilic aromatic substitution under these conditions. researchgate.net The catalytic hydrogenation of chloronitrobenzenes to prepare chloroanilines has also been achieved in a solvent-free process, which reduces solvent loss and environmental impact. tib.eupatsnap.com These examples demonstrate that key steps in the synthesis of chloroanilines can be adapted to solvent-free conditions.

Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. While many organic reactions are not compatible with water, methodologies are being developed to enable synthesis in aqueous media. For instance, the synthesis of benzimidazole (B57391) derivatives from ortho-substituted haloanilines has been successfully performed in water without the need for any additional catalyst, highlighting the potential for C-N bond-forming reactions in aqueous systems. mdpi.com The synthesis of substituted anilines via the reduction of nitroarenes has been demonstrated using catalysts like nickel nanowires in aqueous dispersions. researchgate.net

Table 2: Green Synthesis Approaches for Aniline Derivatives

| Approach | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Solvent-Free | Catalytic Hydrogenation | Reduced waste, low environmental impact | tib.eupatsnap.com |

| Solvent-Free | Nucleophilic Substitution | Good to excellent yields, simplified process | researchgate.net |

| Aqueous Medium | C-N Cross-Coupling | Environmentally and economically valuable | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Reducing energy consumption is another cornerstone of green chemistry. This can be achieved by developing reactions that proceed under milder conditions (lower temperature and pressure) or by using alternative energy sources that can accelerate reaction rates, thereby reducing reaction times.

Microwave-assisted organic synthesis (MAOS) is a prominent energy-efficient technique. Microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions. researchgate.net This method has been applied to the synthesis of various heterocyclic compounds, including quinoline (B57606) derivatives, demonstrating its utility in complex organic transformations. researchgate.net

The development of highly active catalysts is also crucial for energy efficiency. Catalysts can lower the activation energy of a reaction, allowing it to proceed at lower temperatures. For example, the use of efficient catalysts for the hydrogenation of nitroaromatics can avoid the high temperatures and pressures required in some traditional reduction methods. acs.org The selective hydrogenation of halogenated nitroaromatics can be achieved with high performance using catalysts like Pt–V/C or Raney Co under relatively mild conditions. acs.org

Sustainable Catalysis in Aniline Synthesis

The imperative for environmentally benign chemical manufacturing has driven significant research into sustainable catalytic methods for the synthesis of anilines, including this compound. These approaches aim to replace classical stoichiometric reductions, which often involve harsh reagents and generate substantial waste, with more efficient and selective catalytic processes. The primary focus within sustainable catalysis for aniline synthesis lies in the catalytic hydrogenation of the corresponding nitroaromatics, a versatile and widely applicable method.

The synthesis of this compound via sustainable catalysis predominantly involves the reduction of its nitro precursor, 2-chloro-3,4-dimethylnitrobenzene. This transformation is effectively achieved through catalytic hydrogenation, a process that utilizes molecular hydrogen as the reductant and a heterogeneous catalyst. This method is considered a green chemical process due to its high atom economy, the generation of water as the primary byproduct, and the potential for catalyst recycling.

A variety of transition metal-based catalysts have been demonstrated to be effective for the hydrogenation of nitroarenes. Palladium on carbon (Pd/C) is a widely used and highly efficient catalyst for this transformation. semanticscholar.org Studies on the catalytic hydrogenation of dimethylnitrobenzene to dimethylaniline over Pd/C catalysts have shown high conversion rates and selectivity under optimized conditions. semanticscholar.orgisroset.org For instance, the hydrogenation of dimethylnitrobenzene has been successfully carried out in ethanol (B145695) as a solvent at temperatures ranging from 343–403 K and hydrogen pressures of 4–10 bar. semanticscholar.orgisroset.org

Raney Nickel is another robust and cost-effective catalyst employed in the hydrogenation of halogenated nitroaromatic compounds. google.com Its application in the reduction of various chloronitrobenzenes to their corresponding anilines has been well-documented. google.com The process typically involves dispersing the catalyst in a suitable solvent, such as isopropanol, with the reaction proceeding under hydrogen pressure at elevated temperatures. google.com

The principles of sustainable catalysis are further embodied in the development of photocatalytic systems. Recent advancements have explored the use of photocatalysts that can harness visible light to drive chemical reactions at room temperature. rice.educhemanalyst.com For example, a photocatalytic process using iron and sulfur catalysts activated by blue light has been developed for the chlorination of organic molecules, showcasing a move towards milder and more energy-efficient synthetic routes. rice.educhemanalyst.com While not directly applied to the synthesis of this compound, these innovative approaches highlight the future direction of sustainable chemical production.

Microwave-assisted synthesis represents another green approach that can significantly reduce reaction times and energy consumption. tandfonline.com A novel microwave-assisted method for producing anilines from activated aryl halides has been reported, which notably eliminates the need for transition metal catalysts and organic solvents. tandfonline.com This method utilizes an ammonium (B1175870) hydroxide (B78521) solution and microwave irradiation to achieve high yields in a short duration. tandfonline.com

The table below summarizes typical conditions for the catalytic hydrogenation of substituted nitroaromatics, which are analogous to the synthesis of this compound from its nitro precursor.

| Catalyst | Substrate | Solvent | Temperature | Pressure | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Pd/C | Dimethylnitrobenzene | Ethanol | 343–403 K | 4–10 bar H₂ | High conversion and selectivity to dimethylaniline. The reaction rate is dependent on substrate concentration, hydrogen pressure, and temperature. | semanticscholar.orgisroset.org |

| Raney Nickel | 2,5-Dichloronitrobenzene | Isopropanol | ~95 °C | 100 p.s.i.g. H₂ | Effective for the reduction of halo-nitroaromatics with good yields. | google.com |

| Pd/C | o-Nitrochlorobenzene | Not Specified | Not Specified | Not Specified | Selective hydrogenation can yield 2,2'-dichlorohydrazobenzene as an intermediate for 3,3'-dichlorobenzidine. | koreascience.kr |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3,4 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate and regioselectivity of this reaction on 2-Chloro-3,4-dimethylaniline are determined by the cumulative effects of its substituents.

The substitution pattern on the this compound ring is a result of the competing directing effects of the attached functional groups. Each group influences the position of an incoming electrophile based on its ability to donate or withdraw electron density through inductive and resonance effects.

Amino (-NH2) Group: The amino group is a powerful activating group and an ortho, para-director. byjus.comchemistrysteps.com It strongly donates electron density to the benzene ring through resonance (+M effect), which significantly outweighs its electron-withdrawing inductive effect (-I effect). byjus.comlibretexts.org This donation of electrons increases the nucleophilicity of the ring, making it highly reactive towards electrophiles. allen.in The increased electron density is concentrated at the positions ortho and para to the amino group, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at these sites. ijrar.org In this compound, the para position is occupied by the 4-methyl group, so the primary directing influence of the amino group is towards the C6 position (ortho).

Methyl (-CH3) Groups: Alkyl groups such as methyl are weakly activating and ortho, para-directing. savemyexams.com They donate electron density through an inductive effect (+I) and hyperconjugation, thereby activating the ring for electrophilic attack.

Combined Directing Effects: In a polysubstituted ring like this compound, the most powerful activating group generally controls the position of substitution. The amino group is a much stronger activator than the methyl groups and its directing effect overrides the deactivating nature of the chloro group. Therefore, the amino group at C1 is the dominant directing influence, strongly favoring substitution at the vacant C6 (ortho) position. The C5 position, while meta to the chloro group and ortho to the 4-methyl group, is less activated by the amino group and more sterically hindered.

| Substituent at Position | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NH₂ (C1) | +M >> -I | Strongly Activating | Ortho, Para |

| -Cl (C2) | -I > +M | Deactivating | Ortho, Para |

| -CH₃ (C3) | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

| -CH₃ (C4) | +I, Hyperconjugation | Weakly Activating | Ortho, Para |

Reaction conditions, particularly pH, can dramatically alter the outcome of electrophilic substitution on aniline (B41778) derivatives.

Under neutral or basic conditions, the amino group remains as -NH2 and exerts its strong activating, ortho, para-directing effect. For instance, in the nitration of this compound, the major product would be 2-Chloro-3,4-dimethyl-6-nitroaniline due to the directing effect of the amino group.

However, in strongly acidic media (e.g., a mixture of concentrated nitric and sulfuric acids), the basic amino group is protonated to form the anilinium ion (-NH3+). byjus.com The anilinium ion is a powerful electron-withdrawing group due to its positive charge (-I effect) and lacks the electron-donating resonance effect of the amino group. wikipedia.org This transformation deactivates the ring towards electrophilic attack and changes the directing effect to meta. byjus.com Therefore, under acidic conditions, the major product of nitration would shift to 2-Chloro-3,4-dimethyl-5-nitroaniline.

To control this reactivity and avoid ring oxidation, the amino group can be protected, for example, through acetylation to form an acetanilide. libretexts.orglibretexts.org The acetyl group attenuates the activating influence of the amino group but preserves its ortho, para-directing nature, allowing for more controlled substitution. libretexts.orglibretexts.org

| Reaction Condition | State of Amino Group | Directing Effect | Expected Major Nitration Product |

|---|---|---|---|

| Neutral / Mildly Acidic | -NH₂ (Activating) | Ortho, Para (to -NH₂) | 2-Chloro-3,4-dimethyl-6-nitroaniline |

| Strongly Acidic | -NH₃⁺ (Deactivating) | Meta (to -NH₃⁺) | 2-Chloro-3,4-dimethyl-5-nitroaniline |

Kinetic studies on substituted anilines reveal that the rate of electrophilic substitution is highly dependent on the nature of the substituents. The reaction typically proceeds via a two-step mechanism where the initial attack of the electrophile forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. lkouniv.ac.inlibretexts.org The formation of this intermediate is generally the rate-determining step. lac-bac.gc.ca

Activating groups like -NH2 and -CH3 increase the reaction rate by stabilizing the positively charged arenium ion, thus lowering the activation energy of the first step. Conversely, deactivating groups like -Cl decrease the rate by destabilizing the intermediate. Kinetic studies on the reaction of various substituted anilines with 4,6-dinitrobenzofuroxan (DNBF) have shown that electron-donating groups enhance the reaction rate. ingentaconnect.comresearchgate.net A kinetic isotope effect (kH/kD) value of 2.0 observed in the reaction with aniline indicates that the bond formation between the electrophile and the aniline ring is largely rate-determining. lac-bac.gc.caresearchgate.net For this compound, the strong activating effect of the amino group, supplemented by the two methyl groups, is expected to result in a high reaction rate, despite the deactivating presence of the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr) at the Halogenated Position

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org Unlike EAS, SNAr is facilitated by electron-withdrawing groups and is generally difficult for electron-rich aromatic systems. wikipedia.orgbyjus.com

The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.compressbooks.pub This process involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, this pathway is highly unfavorable. The molecule lacks the necessary strong electron-withdrawing groups (EWGs) positioned ortho or para to the chlorine atom. Instead, it possesses electron-donating groups (-NH2, -CH3), which destabilize the negatively charged Meisenheimer complex, making its formation energetically prohibitive under standard conditions.

Displacement of the chlorine atom would therefore require extreme conditions, such as high temperatures and pressures, with strong nucleophiles like NaOH or NaNH2. pressbooks.pub Under such harsh conditions, an alternative elimination-addition (benzyne) mechanism may operate, particularly with a very strong base like sodium amide (NaNH2). byjus.comchemistrysteps.com

The rate of an SNAr reaction is critically dependent on the presence of strong electron-withdrawing groups, which are referred to as "activating groups" in this context. wikipedia.orgbyjus.com Groups like nitro (-NO2), cyano (-CN), or acyl (-COR) activate the ring towards nucleophilic attack by withdrawing electron density and stabilizing the anionic Meisenheimer intermediate through resonance. wikipedia.orgchemistrysteps.com The stabilization is most effective when these groups are located at the ortho and/or para positions relative to the leaving group. byjus.compressbooks.pub

The substituents on this compound are electron-donating, which deactivates the ring for SNAr. The amino and methyl groups increase the electron density of the ring, repelling incoming nucleophiles and destabilizing the potential anionic intermediate. This contrasts sharply with a compound like 1-chloro-2,4-dinitrobenzene, where two strong EWGs are positioned to stabilize the Meisenheimer complex, allowing the reaction to proceed readily even at room temperature. libretexts.org Therefore, the electronic profile of this compound makes it highly unreactive towards nucleophilic aromatic substitution at the chlorinated position via the addition-elimination mechanism.

| Compound | Substituents (Ortho/Para to Cl) | Effect on Ring | Predicted Relative Rate of SNAr |

|---|---|---|---|

| 1-Chloro-2,4-dinitrobenzene | -NO₂ (ortho), -NO₂ (para) | Strongly Activating (for SNAr) | Very High |

| Chlorobenzene | None | Neutral / Unactivated | Very Low |

| This compound | -NH₂ (ortho-position relative to ring, but not Cl), -CH₃ groups | Strongly Deactivating (for SNAr) | Extremely Low |

Mechanistic Elucidation of SNAr Processes

Nucleophilic Aromatic Substitution (SNAr) is a significant reaction pathway for aryl halides. The mechanism is a stepwise addition-elimination process. nih.gov In the initial, typically rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comresearchgate.net In the subsequent, faster step, the leaving group is eliminated, restoring the aromaticity of the ring. researchgate.net

The feasibility and rate of SNAr reactions are profoundly influenced by the electronic nature of the substituents on the aromatic ring. The reaction is greatly accelerated by the presence of strong electron-withdrawing groups (EWGs), particularly when positioned ortho or para to the leaving group, as they stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com Conversely, electron-donating groups (EDGs) on the ring destabilize this intermediate and thus retard the reaction.

In the case of this compound, the aromatic ring possesses three electron-donating groups: a strongly activating amino (-NH₂) group and two weakly activating methyl (-CH₃) groups. These substituents increase the electron density of the benzene ring, making it less electrophilic and thus less susceptible to nucleophilic attack. This deactivation generally renders SNAr reactions on this compound unfavorable under standard conditions. For a substitution to occur at the chlorine-bearing carbon, harsh reaction conditions or the use of a very powerful nucleophile would likely be necessary.

Another key factor in SNAr reactions is the nature of the leaving group. While typically better leaving groups in SN1 and SN2 reactions (I > Br > Cl > F) follow the trend of C-X bond strength, the opposite is often true for SNAr. The rate order is frequently F > Cl > Br > I. masterorganicchemistry.com This is because the cleavage of the carbon-halogen bond occurs in the second, fast step and does not affect the rate of the reaction. Instead, the high electronegativity of fluorine stabilizes the intermediate carbanion through an inductive effect, accelerating the initial nucleophilic attack. masterorganicchemistry.com

For amine nucleophiles reacting with an activated aryl halide, the mechanism can also involve a base-catalyzed pathway. This proceeds through a zwitterionic intermediate, which is then deprotonated by a base in the rate-limiting step before the leaving group is expelled. researchgate.netrsc.org

Reactions Involving the Amino Functionality

The amino group of this compound is a nucleophilic center and readily participates in acylation and alkylation reactions.

Acylation: As a primary aromatic amine, this compound reacts with acylating agents such as acyl chlorides or acid anhydrides to form N-substituted amides, also known as anilides. wikipedia.org For instance, the reaction with acetyl chloride in the presence of a base (to neutralize the HCl byproduct) yields N-(2-chloro-3,4-dimethylphenyl)acetamide. This reaction is a common strategy to protect the amino group during other transformations, such as electrophilic aromatic substitution, as the resulting acetamido group is less activating and more sterically hindered than the amino group. wikipedia.org

Alkylation: The nitrogen atom of this compound can also be alkylated using alkylating agents like alkyl halides. This reaction can lead to a mixture of the corresponding secondary and tertiary amines. For example, reaction with methyl iodide would produce 2-chloro-N,3,4-trimethylaniline and 2-chloro-N,N,3,4-tetramethylaniline. The extent of alkylation can be controlled by the stoichiometry of the reactants. Industrial-scale alkylation of anilines is also performed using alcohols at elevated temperatures over acid catalysts. wikipedia.org

| Reaction Type | Reagent Example | Product Class |

| Acylation | Acetyl chloride | N-Aryl amide (Anilide) |

| Alkylation | Methyl iodide | Secondary or Tertiary Aryl Amine |

This compound, being a primary amine, undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. ijacskros.comnih.gov These compounds are characterized by a carbon-nitrogen double bond (azomethine group, -C=N-). orientjchem.org

The general reaction is as follows: Cl(CH₃)₂C₆H₂NH₂ + R-CO-R' ⇌ Cl(CH₃)₂C₆H₂N=C(R)R' + H₂O

The structure of this compound, featuring both a primary amino group and an aryl chloride, allows it to participate in a variety of coupling reactions and metal-catalyzed transformations.

Reactions via Diazonium Salts: The primary aromatic amino group can be converted into a diazonium group (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C). wikipedia.orglearncbse.in This process is known as diazotization. The resulting 2-chloro-3,4-dimethylbenzenediazonium salt is a versatile intermediate. It can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. learncbse.in This is the chemical basis for the formation of many azo dyes.

Metal-Catalyzed Cross-Coupling: The carbon-chlorine bond in this compound can serve as a handle for various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this area. mdpi.com

Suzuki-Miyaura Coupling: The C-Cl bond can be coupled with organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base.

Heck Reaction: It can be coupled with alkenes, also using a palladium catalyst. mdpi.com

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl chloride with another amine, providing access to more complex diaryl or alkylaryl amines.

These transformations are powerful tools in modern organic synthesis for constructing complex molecular architectures. mdpi.com

Oxidative Transformations and Radical Chemistry

The oxidation of anilines can lead to a variety of products, depending on the oxidant and reaction conditions. The process often involves radical intermediates.

Upon one-electron oxidation, aniline derivatives can form corresponding radical cations. acs.org The stability and subsequent reactivity of these radical cations are influenced by the substituents on the aromatic ring. For this compound, the electron-donating methyl and amino groups would influence the distribution of spin density in the radical intermediate.

Chemical or electrochemical oxidation of substituted anilines can lead to complex reaction pathways. Studies on the oxidation of structurally similar compounds, such as 2,6-dimethylaniline, provide insight into potential transformations. The oxidation of 2,6-dimethylaniline with Fenton's reagent (a source of hydroxyl radicals) or via electrochemical methods has been shown to produce intermediates including 2,6-dimethylphenol, 2,6-dimethylnitrobenzene, and 2,6-dimethylbenzoquinone, as well as ring-opened products like short-chain organic acids. researchgate.netsigmaaldrich.comsigmaaldrich.com

By analogy, the oxidation of this compound could be expected to yield products arising from:

Oxidative Coupling: Head-to-tail or tail-to-tail coupling of radical intermediates to form substituted benzidines or other dimeric structures. The oxidation of N,N-dimethylaniline, for example, is known to produce N,N,N′,N′-tetramethylbenzidine. researchgate.net

Hydroxylation: Introduction of hydroxyl groups onto the aromatic ring.

Quinone Formation: Oxidation of the ring to form the corresponding quinone or quinone-imine.

Radical Pathways in the Reactivity of Halogenated Aromatic Amines

The reactivity of halogenated aromatic amines, including this compound, is not limited to conventional polar reactions. Radical pathways can play a significant role in their transformations, particularly under specific reaction conditions such as photochemical activation or in the presence of radical initiators. While direct studies on the radical reactions of this compound are not extensively documented, the behavior of related halogenated anilines provides insight into potential radical-mediated processes.

Halogenated anilines can participate in radical reactions through several mechanisms. One common pathway involves the homolytic cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule, to generate an aryl radical. This process can be initiated by UV light or by chemical initiators. For instance, the photochemistry of para-halogenated anilines has been shown to involve the cleavage of the C-X bond, leading to the formation of a p-aminophenyl radical. The efficiency of this cleavage is dependent on the nature of the halogen, with the C-I bond being the most susceptible to homolysis, followed by C-Br and C-Cl.

Another avenue for radical involvement is through electron transfer processes. Halogenated anilines can undergo oxidation to form radical cations. These species are highly reactive and can participate in a variety of subsequent reactions, including nucleophilic aromatic substitution (S-RN-1 mechanism). In the S-RN-1 mechanism, the reaction is initiated by the formation of a radical anion of the substrate, which then expels the halide ion to form an aryl radical. This radical can then react with a nucleophile to form a new radical anion, which propagates the chain.

The presence of methyl groups on the aromatic ring of this compound can influence its radical reactivity. Alkyl groups are known to stabilize radicals through hyperconjugation. Therefore, the dimethyl-substituted phenyl radical derived from this compound would be expected to have a degree of stabilization, potentially influencing the kinetics and regioselectivity of subsequent radical reactions.

Furthermore, the amino group can also participate in radical processes. Aromatic amines can act as hydrogen atom donors to quench reactive radicals, forming an aminyl radical. The stability of this aminyl radical is influenced by the electronic properties of the substituents on the aromatic ring.

While specific experimental data on the radical pathways of this compound is limited, the established principles of radical chemistry for halogenated aromatic amines suggest that this compound can likely undergo reactions involving aryl radical and radical cation intermediates under appropriate conditions.

Computational Mechanistic Studies of Reaction Pathways

Computational chemistry provides a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those involving complex molecules like this compound. Through quantum mechanical calculations, it is possible to investigate reaction pathways, characterize transition states, and determine reaction energy profiles, offering insights that are often difficult to obtain through experimental methods alone.

The theoretical characterization of transition states is a cornerstone of computational mechanistic studies. A transition state represents the highest energy point along a reaction coordinate and is characterized by having a single imaginary frequency in its vibrational spectrum. For reactions involving this compound, computational methods such as Density Functional Theory (DFT) can be employed to locate and characterize the transition state structures for various potential reaction pathways.

For example, in a nucleophilic aromatic substitution reaction of this compound, computational studies can model the approach of a nucleophile to the aromatic ring and identify the transition state leading to the formation of a Meisenheimer-like intermediate or a concerted substitution product. The geometry of the transition state, including bond lengths and angles, provides crucial information about the mechanism. For instance, the degree of bond breaking between the carbon and the chlorine atom and the degree of bond formation with the incoming nucleophile at the transition state can distinguish between an early or late transition state, which in turn provides information about the reactivity of the substrate.

In the context of radical reactions, computational methods can be used to characterize the transition states for processes such as hydrogen atom abstraction from the amino group or the addition of a radical to the aromatic ring. The calculated activation energies for these transition states can help to predict the feasibility and selectivity of different radical pathways.

The table below presents hypothetical data for the calculated imaginary frequencies and key geometric parameters for a transition state in a representative reaction of a halogenated aniline, illustrating the type of information obtained from such studies.

| Reaction Pathway | Transition State Imaginary Frequency (cm⁻¹) | C-Cl Bond Length (Å) | C-Nucleophile Bond Length (Å) |

| S-N-Ar Substitution with Methoxide | -350 | 2.15 | 2.05 |

| Hydrogen Abstraction by Hydroxyl Radical | -1200 | 1.75 | N/A |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Once the reactants, products, intermediates, and transition states for a given reaction have been computationally optimized, a reaction energy profile can be constructed. This profile plots the potential energy of the system as a function of the reaction coordinate, providing a visual representation of the energy changes that occur during the reaction.

For this compound, computational studies can be used to compare the energy profiles of different competing reaction pathways. For example, one could compare the activation energies for nucleophilic substitution at the ortho and para positions to the chlorine atom to predict the regioselectivity of the reaction. Similarly, the energy profiles for polar versus radical-mediated pathways could be compared to determine which mechanism is more favorable under specific conditions.

By applying transition state theory, the calculated activation energies can be used to estimate reaction rate constants. This allows for a quantitative comparison between theoretical predictions and experimental kinetic data, providing a powerful means of validating the proposed reaction mechanism.

The following table provides a hypothetical comparison of calculated activation energies for different reaction pathways of a substituted aniline, demonstrating the utility of reaction energy profiles in mechanistic analysis.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Nucleophilic Aromatic Substitution (ortho-attack) | 25.4 |

| Nucleophilic Aromatic Substitution (para-attack) | 28.1 |

| Radical Hydrogen Abstraction (from NH₂) | 15.8 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Through such computational investigations, a detailed and quantitative understanding of the chemical reactivity of this compound can be achieved, complementing and guiding experimental studies.

Derivatization and Analog Synthesis Utilizing 2 Chloro 3,4 Dimethylaniline

Synthesis of Substituted Arylamine Derivatives

The nitrogen atom of 2-Chloro-3,4-dimethylaniline can be readily functionalized through reactions such as alkylation and acylation, leading to a diverse range of secondary and tertiary amines and amide derivatives.

N-Alkylation of anilines can be achieved using various methods, including reaction with alkyl halides or through reductive amination. For instance, the reaction of anilines with benzyl alcohol, catalyzed by complexes of iridium or ruthenium, yields N-benzylated products. byjus.com While specific studies on this compound are not prevalent, analogous reactions with 2,4-dimethylaniline have been shown to produce the corresponding N-benzyl derivative, albeit with lower conversion compared to less substituted anilines. byjus.com

N-Acylation is a fundamental transformation that converts primary amines into amides using acylating agents like acyl chlorides or anhydrides. This reaction is often performed in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. justia.com The acylation of this compound would yield N-(2-chloro-3,4-dimethylphenyl) amides, which are important precursors for various synthetic applications, including the Vilsmeier-Haack reaction for quinoline (B57606) synthesis. google.comgoogleapis.com

Table 1: Potential N-Alkylation and N-Acylation Reactions

| Reaction Type | Reagent Example | Product Class |

|---|---|---|

| N-Alkylation | Benzyl alcohol, Ir/Ru catalyst | N-Benzyl-2-chloro-3,4-dimethylaniline |

| N-Acylation | Acetyl Chloride, Pyridine | N-(2-chloro-3,4-dimethylphenyl)acetamide |

| N-Sulfonylation | p-Toluenesulfonyl chloride | N-(2-chloro-3,4-dimethylphenyl)tosylamide |

Amides: Beyond simple N-acylation, amide bonds can be formed by coupling this compound with carboxylic acids using activating agents. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or phosphonium salts. mdpi.comgoogleapis.com These methods are widely used in medicinal chemistry to synthesize a vast array of amide-containing structures. mdpi.com

Ureas: Substituted ureas are significant functional groups in pharmaceuticals and agrochemicals. The synthesis of unsymmetrical ureas involving an aniline (B41778) can be achieved by reacting the aniline with an isocyanate. researchgate.net Alternatively, anilines can react with phosgene or its equivalents to form an intermediate carbamoyl chloride or isocyanate, which then reacts with another amine. google.com A patent for herbicidal compounds describes the synthesis of 1-cyclopropyl-3-(3,4-dimethylphenyl)urea from 3,4-dimethylaniline (B50824) and cyclopropyl isocyanate, illustrating a pathway applicable to the 2-chloro analogue. google.com

Carbamates: Carbamates can be synthesized from anilines by reaction with chloroformates, such as ethyl chloroformate or benzyl chloroformate, in the presence of a base. nih.gov Another approach involves the reaction of anilines with dialkyl carbonates or other carbonylating agents. google.com These reactions provide N-aryl carbamates, which are stable functional groups and useful as protecting groups in multi-step syntheses. nih.govgoogle.com

Table 2: Synthesis of Amide, Urea, and Carbamate Derivatives

| Derivative | Reagents | General Conditions | Expected Product |

|---|---|---|---|

| Amide | Benzoic acid, EDC, HOBt | DMF, Room Temperature | N-(2-chloro-3,4-dimethylphenyl)benzamide |

| Urea | Phenyl isocyanate | Inert solvent (e.g., Toluene) | 1-(2-chloro-3,4-dimethylphenyl)-3-phenylurea |

| Carbamate | Ethyl chloroformate, Triethylamine | DCM, 0 °C to Room Temp | Ethyl (2-chloro-3,4-dimethylphenyl)carbamate |

Heterocyclic Ring Formation with this compound as a Synthon

This compound is a valuable precursor for synthesizing heterocyclic compounds, particularly those containing nitrogen. The aniline moiety can act as a nucleophile or be transformed into a reactive intermediate for cyclization reactions.

Condensation reactions are a cornerstone of heterocyclic synthesis. One of the most relevant applications for anilines is the synthesis of quinolines. The Vilsmeier-Haack reaction, for example, utilizes an acetanilide (the N-acetylated derivative of an aniline) as a substrate. google.comgoogleapis.com The reaction with a Vilsmeier reagent (formed from phosphorus oxychloride and DMF) leads to cyclization and formylation, yielding a 2-chloro-3-formylquinoline. google.comgoogleapis.comgoogleapis.com This product can then undergo further condensation reactions at the formyl group to build more complex heterocyclic systems. google.com

Another important class of heterocycles, benzimidazoles, are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. While this compound itself is not an o-phenylenediamine, its derivatives could potentially be used in other routes to access fused imidazole systems.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. Anilines are common components in many MCRs. For instance, the Ugi four-component reaction can involve an amine, a carboxylic acid, an isocyanide, and a carbonyl compound to produce a di-peptide-like structure. Substituted anilines can be readily employed in such reactions to generate diverse molecular libraries. MCRs leading to heterocyclic structures like quinazolinones often utilize an aniline or a related derivative, such as anthranilic acid, as a key building block.

The construction of fused ring systems often involves an intramolecular cyclization step onto the aromatic ring of the aniline. The aforementioned Vilsmeier-Haack synthesis of quinolines is a prime example of this strategy, where an N-acylated aniline is induced to cyclize, forming a new pyridine ring fused to the original benzene ring. googleapis.comgoogleapis.com

Other classical methods for quinoline synthesis, such as the Skraup or Friedländer synthesis, also rely on aniline precursors. The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. To utilize this compound in a Friedländer synthesis, it would first need to be converted into an appropriate o-aminoaryl ketone or aldehyde derivative. Electrophilic cyclization of N-(2-alkynyl)anilines, prepared from the parent aniline, is another modern strategy to access substituted quinolines. These methods highlight the potential of this compound as a foundational scaffold for building complex, fused heterocyclic architectures.

Table 3: Examples of Heterocyclic Systems Derived from Anilines

| Heterocycle | Synthetic Strategy | Key Intermediate from this compound |

|---|---|---|

| Quinoline | Vilsmeier-Haack Reaction | N-(2-chloro-3,4-dimethylphenyl)acetamide |

| Quinoline | Friedländer Synthesis | 2-Amino-3,4-dimethyl-5-chlorobenzaldehyde (Hypothetical) |

| Quinoline | Electrophilic Cyclization | N-(2-alkynyl)-2-chloro-3,4-dimethylaniline (Hypothetical) |

| Quinazolinone | Multi-component Reaction | This compound (as amine component) |

Polymer and Material Science Applications of this compound Derivatives

Derivatives of aniline are fundamental precursors in the synthesis of high-performance polymers, including polyanilines, polyamides, and polyimides. The substituents on the aniline ring—in this case, chlorine and two methyl groups—can significantly influence the final properties of a polymer, such as solubility, thermal stability, and electrical conductivity.

Incorporation into Polymeric Backbones for Functional Materials

Theoretically, this compound could be chemically modified to possess two reactive sites (e.g., conversion into a diamine or a diacid derivative), enabling it to be incorporated as a monomer into a polymer backbone through step-growth polymerization. The presence of the chlorine atom and methyl groups would be expected to impart specific characteristics to the resulting polymer:

Increased Solubility: The methyl groups could disrupt polymer chain packing, potentially increasing solubility in organic solvents.

Modified Electronic Properties: The electron-withdrawing nature of the chlorine atom combined with the electron-donating methyl groups would alter the electron density of the aromatic ring, which could influence the polymer's electronic and optical properties.

Flame Retardancy: The chlorine atom might enhance the flame-retardant properties of the material.

However, no specific examples or research data detailing the synthesis or properties of polymers incorporating the this compound moiety have been found.

Synthesis of Monomers for Polymerization Processes

For this compound to be used in polymerization, it would first need to be converted into a suitable monomer. This could involve several synthetic routes, such as:

Nitration and Reduction: Introducing a second amino group to create a diamine monomer, which could then be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively.

Oxidative Coupling: Polymerization through oxidative coupling, similar to the synthesis of polyaniline, could theoretically produce a conductive polymer. The substitution pattern would affect the polymerization process and the resulting polymer's conductivity and processability.

Detailed synthetic procedures, reaction yields, and characterization data for monomers derived from this compound are absent from the available scientific literature. Consequently, no data tables of monomer properties or polymerization results can be provided.

Design of Optoelectronic and Redox-Active Materials

The electronic nature of substituted anilines makes them attractive for creating materials with optoelectronic or redox-active properties. The specific arrangement of chloro and dimethyl substituents on the aniline ring would modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is critical for applications in:

Organic Light-Emitting Diodes (OLEDs): As charge-transporting or emissive materials.

Organic Photovoltaics (OPVs): As donor or acceptor materials.

Redox-Flow Batteries: As active materials in energy storage systems.

While the general principles of molecular design suggest that derivatives of this compound could be tailored for these applications, there is no published research demonstrating their synthesis, characterization, or performance in such devices. Studies on the optical absorption, fluorescence, or electrochemical behavior of polymers or materials derived from this specific compound are not available.

Advanced Spectroscopic and Analytical Research Methodologies for 2 Chloro 3,4 Dimethylaniline

Chromatographic Separation Techniques in Research

Chromatography is the cornerstone for the analysis of substituted anilines, providing the necessary separation from interfering compounds and structurally similar isomers. The choice between liquid and gas chromatography is typically dictated by the analyte's volatility and thermal stability, as well as the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of aniline (B41778) derivatives, which can be thermolabile or not sufficiently volatile for gas chromatography. thermofisher.com Reversed-phase HPLC is the most common mode employed for these compounds.

Detailed research findings indicate that the separation of dimethylaniline isomers can be effectively achieved using C18 columns with a mobile phase typically consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the mobile phase compatible with mass spectrometry detection. sielc.com For the analysis of related compounds like 2,6-dimethylaniline, gradient elution with a mixture of acetonitrile and orthophosphoric acid has been successfully used. researchgate.net Given the structural similarity, these methods are directly applicable to the analysis of 2-Chloro-3,4-dimethylaniline.

Table 1: Representative HPLC Conditions for Analysis of Related Aniline Compounds This table is generated based on typical methodologies for structurally similar compounds.

| Parameter | Condition | Source |

| Column | Reversed-phase C18 (e.g., Hypersil BDS) | researchgate.net |

| Mobile Phase | Acetonitrile and Water with an acid modifier (e.g., Formic Acid, Phosphoric Acid) | sielc.comsielc.comresearchgate.net |

| Detection | UV-Vis Detector, Amperometric Detector, Mass Spectrometry (MS) | researchgate.net |

| Mode | Isocratic or Gradient Elution | researchgate.net |

Gas Chromatography (GC) for Mixture Analysis

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds like this compound. It is frequently coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. The separation of various substituted anilines, including chloroaniline and dimethylaniline isomers, has been extensively documented. chem-agilent.com

Typical GC methods utilize fused silica capillary columns, such as a DB-5ms or an SE-54, which provide excellent resolution. chem-agilent.comepa.gov A temperature-programmed oven is used to elute the analytes based on their boiling points and interaction with the stationary phase. For instance, a common oven program starts at a low temperature (e.g., 40-70°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280-290°C) to ensure the elution of all compounds of interest. chem-agilent.comtandfonline.com The separation of chloroaniline isomers can be challenging and may require specialized stationary phases or optimized chromatographic conditions to achieve baseline resolution. epa.govrsc.org

Table 2: Typical Gas Chromatography (GC) Parameters for Substituted Aniline Analysis This table represents common conditions used for the analysis of chloroaniline and dimethylaniline derivatives.

| Parameter | Condition | Source |

| Column | Fused Silica Capillary (e.g., ZB5ms, DB-5ms) | chem-agilent.comtandfonline.com |

| Carrier Gas | Helium or Hydrogen | chem-agilent.comtandfonline.com |

| Injector | Splitless, 180-250°C | chem-agilent.comtandfonline.com |

| Oven Program | Example: Start at 70°C (1 min hold), ramp 3°C/min to 150°C, then ramp 10°C/min to 280°C | tandfonline.com |

| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID), Nitrogen-Phosphorus Detector (NPD) | chem-agilent.comepa.govosha.gov |

Advanced Column Chemistries and Detection Modalities

To overcome the challenges of separating complex mixtures of isomers, research has moved towards advanced column chemistries. For HPLC, mixed-mode columns that offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange) can provide unique selectivity for polar and ionizable compounds like substituted anilines. sielc.com For GC, stationary phases with different polarities are used to alter selectivity and resolve co-eluting isomers. epa.govrsc.org

In terms of detection, while UV is common for HPLC, more selective detectors offer significant advantages. Amperometric detection, for example, has been shown to provide high sensitivity for the determination of 2,6-dimethylaniline impurities. researchgate.net In GC, the Nitrogen-Phosphorus Detector (NPD) offers high selectivity for nitrogen-containing compounds like anilines, minimizing interference from other compounds in the sample matrix. epa.gov However, coupling chromatography with mass spectrometry remains the gold standard for both high sensitivity and specificity.

Mass Spectrometry for Structural Elucidation and Quantification in Research

Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound. When coupled with a chromatographic inlet (GC-MS or LC-MS), it provides not only sensitive detection and quantification but also rich structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of analysis, which is particularly useful for detecting trace levels of contaminants in complex matrices like environmental water samples. tandfonline.comresearchgate.net In MS/MS, the molecular ion (precursor ion) of the target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation, and then specific fragment ions (product ions) are monitored in the second mass analyzer. tandfonline.com This technique, often performed in the Multiple Reaction Monitoring (MRM) mode, drastically reduces background noise and chemical interference, leading to improved signal-to-noise ratios and lower detection limits. tandfonline.com

For a related isomer, 4-chloro-N,N-dimethylaniline, the precursor ion [M+H]+ at m/z 156.0575 is fragmented to produce product ions at m/z 141.0338 and 121.0885, corresponding to the loss of a methyl group and a subsequent loss of chlorine or rearrangement. nih.gov A similar fragmentation pathway would be expected for this compound. The quantification by MS/MS is generally more precise and sensitive than single quadrupole MS analysis. tandfonline.comresearchgate.net

Table 3: Illustrative Tandem Mass Spectrometry (MS/MS) Parameters for a Chloro-dimethylaniline Isomer Data based on the analysis of 4-chloro-N,N-dimethylaniline via LC-ESI-MS/MS.

| Parameter | Value | Source |

| Precursor Ion (m/z) | 156.0575 [M+H]⁺ | nih.gov |

| Product Ion 1 (m/z) | 141.0338 | nih.gov |

| Product Ion 2 (m/z) | 121.0885 | nih.gov |

| Ionization Mode | Positive Electrospray (ESI+) | tandfonline.com |

| Fragmentation Mode | Higher-Energy C-trap Dissociation (HCD) | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This capability allows for the determination of the elemental formula of an unknown compound and provides a high degree of confidence in its identification. For this compound, the molecular formula is C₈H₁₀ClN. HRMS can distinguish this specific formula from other potential compounds that may have the same nominal mass but a different elemental composition. This is crucial for unequivocal identification in research and regulatory settings.

Table 4: Exact Mass Data for this compound Calculated based on the elemental composition.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN | nih.gov |

| Monoisotopic Mass | 155.05018 Da | nih.gov |

| Average Molecular Weight | 155.62 g/mol | nih.gov |

Ionization Techniques for Aromatic Amine Analysis (e.g., ESI, CI)

Mass spectrometry (MS) is a cornerstone of molecular analysis. For aromatic amines like this compound, "soft" ionization techniques are often preferred as they minimize fragmentation and typically preserve the molecular ion, which is crucial for determining molecular weight. nih.gov

Electrospray Ionization (ESI): ESI has become a widely used technique in analytical chemistry due to its applicability to polar and semi-polar compounds. d-nb.info For aromatic amines, protonation is the predominant mechanism for ion formation in ESI, yielding a protonated molecule [M+H]⁺. nih.govd-nb.info The efficiency of this ionization process is highly dependent on the analyte's ability to be charged, with solution basicity playing a key role. d-nb.info The response of substituted anilines in ESI-MS can be influenced by solvent pH; weaker bases often show a higher response in an acidic medium where they are more readily protonated. d-nb.info

Chemical Ionization (CI): Chemical Ionization is another soft ionization method that is particularly useful when the molecular ion is weak or absent in Electron Ionization (EI) mass spectra, which can be the case for some amines. whitman.edu In CI, a reagent gas is ionized, and these ions then react with the analyte molecule, typically through proton transfer, to produce [M+H]⁺ ions. researchgate.net This process imparts less energy to the analyte compared to EI, resulting in less fragmentation and a more prominent molecular ion peak. whitman.edu Techniques using protonated ethanol (B145695) or acetone as reagent ions are employed to selectively detect compounds with high proton affinity, such as amines, while minimizing interference from other organic compounds. researchgate.netsemanticscholar.org This selectivity makes CI a powerful tool for the trace analysis of atmospheric amines. semanticscholar.orgcopernicus.org

The choice between ESI and CI often depends on the sample matrix and the interface with separation techniques like liquid chromatography (for ESI) or gas chromatography (for CI). Both methods are invaluable for confirming the molecular mass of aromatic amines.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds in solution. For this compound, ¹H and ¹³C NMR provide definitive information about the number and connectivity of atoms.

In the ¹H NMR spectrum, one would expect to see distinct signals for the two aromatic protons, the two methyl groups, and the amine (-NH₂) protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro, amino, and methyl substituents. The integration of these signals confirms the number of protons in each environment.

In the ¹³C NMR spectrum, distinct signals would appear for each of the eight carbon atoms in the molecule. The chemical shifts, particularly for the aromatic carbons, are sensitive to the substituent effects and the orientation of the amino group. mdpi.com For instance, the chemical shift of the carbon atom para to the amino group can be used to estimate the twist angle of the amino group relative to the benzene ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual values may vary depending on solvent and experimental conditions.

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-NH₂ | - | ~143-145 |

| C2-Cl | - | ~120-122 |

| C3-CH₃ | - | ~137-139 |

| C4-CH₃ | - | ~128-130 |

| C5-H | ~6.6-6.8 | ~115-117 |

| C6-H | ~7.0-7.2 | ~130-132 |

| 3-CH₃ | ~2.1-2.3 | ~19-21 |

| 4-CH₃ | ~2.1-2.3 | ~18-20 |

Advanced NMR Experiments (e.g., 2D NMR) for Complex Structure Determination

For unambiguous structural assignment, especially for derivatives or in complex mixtures, two-dimensional (2D) NMR experiments are essential. nih.gov